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Compound of Interest

Compound Name:
3-Chloro-1-methyl-1H-pyrazol-4-

amine

Cat. No.: B2677392 Get Quote

An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazol-4-amine: Synthesis,

Properties, and Applications

Abstract

3-Chloro-1-methyl-1H-pyrazol-4-amine is a substituted heterocyclic amine that represents a

key structural motif and versatile synthetic intermediate in medicinal chemistry and drug

discovery. While not widely available commercially, its scaffold is integral to the development of

targeted therapeutics, particularly kinase inhibitors. This technical guide provides a

comprehensive overview of this compound, including its chemical identity, a proposed, well-

documented synthetic pathway, expected characterization data, and a discussion of its

applications in modern drug development. The protocols and insights are framed for

researchers, chemists, and drug development professionals, emphasizing the causal logic

behind synthetic strategies and the importance of this scaffold in generating novel bioactive

molecules.

Chemical Identity and Physicochemical Properties
Precise experimental data for 3-Chloro-1-methyl-1H-pyrazol-4-amine is not extensively

documented in public databases. However, its identity and key properties can be defined based

on its structure and comparison with closely related analogues.

Table 1: Identifiers and Chemical Structure
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Identifier Value

IUPAC Name 3-Chloro-1-methyl-1H-pyrazol-4-amine

Molecular Formula C₄H₆ClN₃

Molecular Weight 131.57 g/mol

Canonical SMILES CN1C=C(C(=N1)N)Cl

InChI Key LHQLULJEAHPAHY-UHFFFAOYSA-N

CAS Number

Not publicly assigned. A close analogue, 4-

chloro-1-methyl-1H-pyrazol-3-amine, is

registered under CID 19616928.[1] The

unmethylated parent, 3-chloro-1H-pyrazol-4-

amine, is CAS 103286-54-0.[2]

Structure

Table 2: Predicted Physicochemical Properties

Properties are estimated based on computational models and data from analogous structures

like 3-chloro-1H-pyrazol-4-amine.
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Property Predicted Value Source / Rationale

XLogP3 0.8

Calculated; increased

lipophilicity from N-methyl

group compared to parent

amine.

Hydrogen Bond Donors 1 (the -NH₂ group) Based on structure.

Hydrogen Bond Acceptors
3 (two ring nitrogens, one

amine nitrogen)
Based on structure.

Polar Surface Area 41.9 Å²
Calculated; important for cell

permeability predictions.

Boiling Point ~250-300 °C
Extrapolated from similar

substituted pyrazoles.

Appearance
Likely off-white to light brown

solid

Common for aminopyrazole

derivatives.[3]

Synthesis and Characterization
The synthesis of 3-Chloro-1-methyl-1H-pyrazol-4-amine can be logically achieved through a

multi-step sequence starting from a simple, commercially available precursor. The proposed

pathway below is based on established and well-documented transformations within pyrazole

chemistry.[4][5]

Proposed Synthetic Pathway
The most rational approach involves the regioselective functionalization of a 1-methylpyrazole

ring through nitration, chlorination, and subsequent reduction.
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Caption: Proposed three-step synthesis of 3-Chloro-1-methyl-1H-pyrazol-4-amine.

Detailed Experimental Protocol
Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

Causality: The nitration of pyrazoles typically occurs at the C4 position, which is

electronically richest in the absence of other directing groups. A mixture of nitric and sulfuric

acid is the classic and effective electrophilic nitrating agent. The reaction is conducted at low

temperatures to control the exothermic reaction and prevent over-nitration or degradation.

Protocol:

To a flask cooled in an ice-salt bath (0-5 °C), add concentrated sulfuric acid (3

equivalents).

Slowly add 1-methyl-1H-pyrazole (1 equivalent) dropwise, ensuring the temperature does

not exceed 10 °C.

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to

concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0 °C.
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Add the nitrating mixture dropwise to the pyrazole solution over 1-2 hours, maintaining the

internal temperature below 10 °C.

After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.

Carefully pour the reaction mixture onto crushed ice. The product will often precipitate.

Neutralize the solution with a saturated sodium carbonate solution until pH 7-8 is reached.

Extract the product with ethyl acetate (3x), dry the combined organic layers over

anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the

crude product. Purify by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 3-Chloro-1-methyl-4-nitro-1H-pyrazole

Causality: The strongly electron-withdrawing nitro group at C4 deactivates the ring towards

electrophilic substitution but directs incoming electrophiles to the C3 or C5 positions. N-

Chlorosuccinimide (NCS) is a convenient and milder source of electrophilic chlorine

compared to Cl₂ gas, making the reaction easier and safer to handle. Acetonitrile is a

suitable polar aprotic solvent for this transformation.

Protocol:

Dissolve 1-methyl-4-nitro-1H-pyrazole (1 equivalent) in acetonitrile.

Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting

material is consumed (typically 4-8 hours).

Cool the reaction mixture to room temperature and remove the solvent under reduced

pressure.

Dissolve the residue in ethyl acetate and wash with water to remove succinimide.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude

product can be purified by silica gel column chromatography.
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Step 3: Synthesis of 3-Chloro-1-methyl-1H-pyrazol-4-amine

Causality: The reduction of an aromatic nitro group to an amine is a standard transformation.

Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.

Alternatively, reduction with tin(II) chloride (SnCl₂) in hydrochloric acid is a robust and classic

method that is effective for substrates that may be sensitive to hydrogenation.

Protocol (using SnCl₂):

Suspend 3-chloro-1-methyl-4-nitro-1H-pyrazole (1 equivalent) in ethanol or concentrated

hydrochloric acid.

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) portion-wise. The reaction is

exothermic.

Heat the mixture to 50-70 °C and stir for 2-4 hours until the reaction is complete

(monitored by TLC/LC-MS).

Cool the mixture and carefully basify with a cold 20-40% sodium hydroxide solution to pH

> 10 to precipitate tin salts and liberate the free amine.

Extract the product thoroughly with ethyl acetate or dichloromethane.

Dry the combined organic layers, filter, and concentrate to yield the target compound, 3-
Chloro-1-methyl-1H-pyrazol-4-amine. Further purification can be achieved via

chromatography if necessary.

Predicted Analytical Characterization
¹H NMR (in CDCl₃, predicted):

δ ~7.5 ppm (s, 1H): Proton at the C5 position of the pyrazole ring.

δ ~3.7 ppm (s, 3H): Protons of the N-methyl group.

δ ~3.5-4.5 ppm (br s, 2H): Protons of the C4-amine group. The chemical shift can vary and

the peak is often broad.
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¹³C NMR (in CDCl₃, predicted):

δ ~140-145 ppm: C3 (attached to chlorine).

δ ~130-135 ppm: C5.

δ ~120-125 ppm: C4 (attached to the amino group).

δ ~35-40 ppm: N-methyl carbon.

Mass Spectrometry (EI or ESI):

Expected [M]+• at m/z 131 and [M+2]+• at m/z 133 in an approximate 3:1 ratio, which is

characteristic of a molecule containing one chlorine atom. The ESI spectrum would show

[M+H]⁺ at m/z 132/134.

Applications in Research and Drug Development
The true value of 3-Chloro-1-methyl-1H-pyrazol-4-amine lies in its role as a versatile building

block. The aminopyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a

structural framework that can bind to multiple biological targets with high affinity.[6][7]

Kinase Inhibitors: The amino group at C4 and the chloro group at C3 provide orthogonal

handles for further chemical elaboration. The amine can act as a key hydrogen bond donor,

mimicking the hinge-binding motif of ATP in many kinase active sites. It can be acylated or

used in coupling reactions to build out complex molecules.

Anticancer and Anti-inflammatory Agents: Many drugs and clinical candidates containing a

substituted pyrazole core have been developed for treating cancer and inflammatory

diseases.[8][9] The specific substitution pattern of the title compound makes it an attractive

starting point for creating libraries of potential inhibitors for various cellular signaling

pathways.
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Chemical Elaboration

3-Chloro-1-methyl-1H-pyrazol-4-amine
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Caption: Role of the aminopyrazole scaffold in drug discovery.

Safety and Handling
As there is no specific Safety Data Sheet (SDS) for this compound, handling precautions must

be based on the known hazards of its closest structural analogues, particularly 3-chloro-1H-

pyrazol-4-amine.[2]

Table 3: GHS Hazard Profile (Extrapolated)
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Hazard Class GHS Statement Rationale

Acute Toxicity (Oral, Dermal,

Inhalation)

Warning: H302, H312, H332 -

Harmful if swallowed, in

contact with skin, or if inhaled.

Based on the parent

compound 3-chloro-1H-

pyrazol-4-amine.[2]

Skin Corrosion/Irritation
Warning: H315 - Causes skin

irritation.

Common hazard for

substituted amines and

heterocyclic compounds.[2][10]

Eye Damage/Irritation
Warning: H319 - Causes

serious eye irritation.

Common hazard for

substituted amines and

heterocyclic compounds.[2][10]

[11]

Specific Target Organ Toxicity

(Single Exposure)

Warning: H335 - May cause

respiratory irritation.

Based on the parent

compound 3-chloro-1H-

pyrazol-4-amine.[2]

Recommended Handling Procedures
Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect

gloves before use and remove them using the proper technique to avoid skin contact.[12]

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or vapors.[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents and acids.[10]

Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material, place

it in a sealed container, and dispose of it as hazardous chemical waste in accordance with

local, state, and federal regulations.[12]
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Conclusion
3-Chloro-1-methyl-1H-pyrazol-4-amine stands as a compound of significant synthetic

potential rather than one of direct application. Its value is derived from its strategically placed

functional groups—the nucleophilic amine and the reactive chloro-substituent—which allow for

diverse and controlled chemical modifications. This guide has provided a robust, scientifically-

grounded framework for its synthesis, characterization, and safe handling. For researchers in

drug discovery, understanding the chemistry and utility of scaffolds like this is fundamental to

the design and development of the next generation of targeted molecular therapies.
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[https://www.benchchem.com/product/b2677392#3-chloro-1-methyl-1h-pyrazol-4-amine-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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